![molecular formula C32H33BN2O2 B14760180 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane is a complex organic compound that features a unique structure combining a diphenylmethyl group with a dioxazaborocane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane typically involves multiple steps. One common method includes the reaction of diphenylmethane derivatives with appropriate reagents to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
化学反应分析
Types of Reactions
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
科学研究应用
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
相似化合物的比较
Similar Compounds
Diphenyl-2-pyridylmethane: This compound shares a similar diphenylmethyl group but differs in its overall structure and properties.
Trifluoromethylated Isoxazolines: These compounds have a different core structure but exhibit some similar chemical reactivity and applications.
Uniqueness
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane is unique due to its combination of a diphenylmethyl group with a dioxazaborocane ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C32H33BN2O2 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
2-[2-(2-benzhydrylphenyl)-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C32H33BN2O2/c1-24-29-17-16-28(33-36-20-18-34-19-21-37-33)22-27(29)23-35(24)31-15-9-8-14-30(31)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-17,22,24,32,34H,18-21,23H2,1H3 |
InChI 键 |
AGLJPOKHFFIRKJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCNCCO1)C2=CC3=C(C=C2)C(N(C3)C4=CC=CC=C4C(C5=CC=CC=C5)C6=CC=CC=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


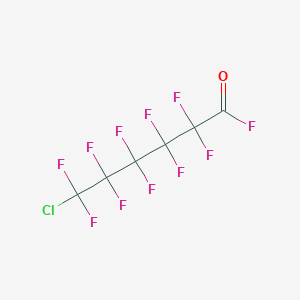


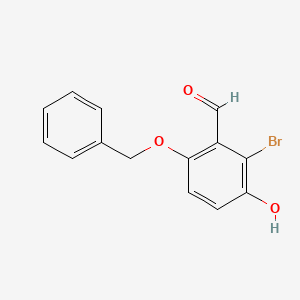



![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
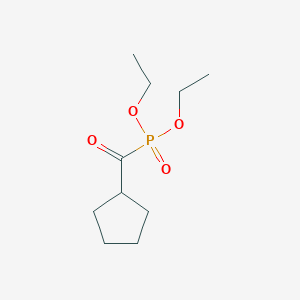
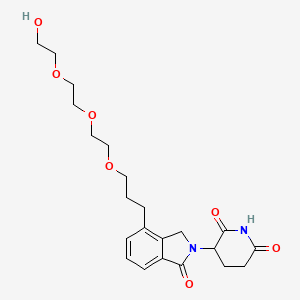
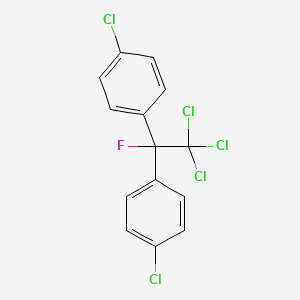

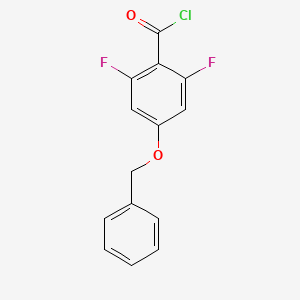
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
